N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
N-[5-({[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propanamide group and a benzodioxol-containing sulfanyl side chain.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-2-11(19)16-13-17-18-14(24-13)23-6-12(20)15-8-3-4-9-10(5-8)22-7-21-9/h3-5H,2,6-7H2,1H3,(H,15,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCMYSNVCZLJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using a carbamoylation reaction, where the benzodioxole derivative is treated with an isocyanate to form the carbamoyl intermediate.
Final Assembly: The final step involves the reaction of the carbamoyl intermediate with a propanamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide and thiadiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thiadiazoles.
Scientific Research Applications
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the thiadiazole ring can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally analogous to derivatives bearing 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with sulfanyl-linked substituents. Key comparisons include:
Key Observations :
- Substituents : The benzodioxol group in the target compound introduces a rigid, planar aromatic system, contrasting with the flexible indole (in 8i) or simple alkyl/aryl groups (in 7c and 8i). This may enhance π-π stacking in biological targets .
- Molecular Weight : The target compound (calculated 364.4 g/mol) is lighter than indole-containing analogs (e.g., 8i at 406 g/mol), which could improve bioavailability .
Spectroscopic and Crystallographic Data
- IR/NMR : The benzodioxol group in the target compound would show characteristic C-O-C stretching (IR: ~1250 cm⁻¹) and aromatic proton signals (¹H NMR: δ 6.7–7.1 ppm) distinct from methylphenyl (δ 2.3 ppm for CH₃) or indole (δ 10–12 ppm for NH) signals in analogs .
- Crystal Structure : Thiadiazole derivatives (e.g., in ) adopt butterfly conformations with dihedral angles ~46°, suggesting similar conformational flexibility in the target compound.
Biological Activity
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 344.38 g/mol. Its structure features a benzodioxole moiety linked to a thiadiazole ring via a sulfanyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring : The thiadiazole core is synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The benzodioxole group is introduced via a coupling reaction with an activated form of the benzodioxole derivative.
- Final Modifications : The final compound is obtained through acylation and purification processes.
Antimicrobial Activity
Several studies have indicated that derivatives of thiadiazole exhibit antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Research has demonstrated that the compound may possess antiviral properties:
- Case Study : A related compound exhibited significant activity against vaccinia virus in cell cultures . This suggests potential for further exploration in antiviral applications.
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Mechanism of Action : Preliminary studies indicate that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species generation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation.
- Modulation of Signal Transduction Pathways : The compound could affect pathways that regulate apoptosis and cell survival.
- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, leading to cytotoxic effects.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
